(S)-3-Fluoro-3-(fluoromethyl)piperidine hydrochloride
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Overview
Description
(S)-3-Fluoro-3-(fluoromethyl)piperidine hydrochloride is a fluorinated piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Fluoro-3-(fluoromethyl)piperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by a fluorine atom. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor .
Industrial Production Methods
Industrial production of fluorinated piperidines often involves continuous flow reactions to ensure high yields and purity. These methods utilize catalysts and optimized reaction conditions to facilitate the efficient incorporation of fluorine atoms into the piperidine ring .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Fluoro-3-(fluoromethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor for fluorination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield piperidine N-oxides, while reduction can produce piperidine derivatives with reduced functional groups .
Scientific Research Applications
(S)-3-Fluoro-3-(fluoromethyl)piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacokinetic properties, including metabolic stability and membrane permeability.
Industry: Utilized in the development of materials with unique electronic and physical properties.
Mechanism of Action
The mechanism of action of (S)-3-Fluoro-3-(fluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, thereby modulating its biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoropiperidine
- 3-(Fluoromethyl)piperidine
- N-(4-Fluorobenzyl)piperazine
Uniqueness
(S)-3-Fluoro-3-(fluoromethyl)piperidine hydrochloride is unique due to the presence of two fluorine atoms, which can significantly enhance its metabolic stability and alter its electronic properties compared to other piperidine derivatives .
Properties
Molecular Formula |
C6H12ClF2N |
---|---|
Molecular Weight |
171.61 g/mol |
IUPAC Name |
(3S)-3-fluoro-3-(fluoromethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C6H11F2N.ClH/c7-4-6(8)2-1-3-9-5-6;/h9H,1-5H2;1H/t6-;/m1./s1 |
InChI Key |
AVIRORYXHKGFNU-FYZOBXCZSA-N |
Isomeric SMILES |
C1C[C@](CNC1)(CF)F.Cl |
Canonical SMILES |
C1CC(CNC1)(CF)F.Cl |
Origin of Product |
United States |
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